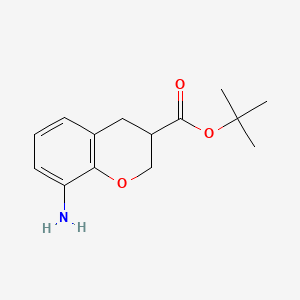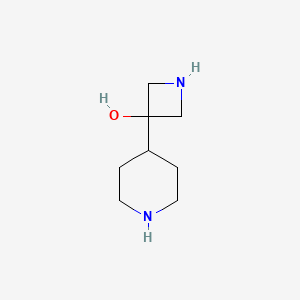
1-Acetyl-3-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methylpiperidine-3-carboxylic acid is an organic compound belonging to the class of N-acylpiperidines. This compound features a piperidine ring substituted with an acetyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the acylation of 3-methylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Acetyl-3-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylpiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can act as a ligand for peptidyl-prolyl cis-trans isomerase, catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This activity is crucial in protein folding and function .
Comparison with Similar Compounds
1-Methylpiperidine-3-carboxylic acid: Similar structure but lacks the acetyl group.
Piperidine: The parent compound without any substituents.
N-acylpiperidines: A broader class of compounds with varying acyl groups.
Uniqueness: 1-Acetyl-3-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-acetyl-3-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(2,6-10)8(12)13/h3-6H2,1-2H3,(H,12,13) |
InChI Key |
XKRIIUMSTPLLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


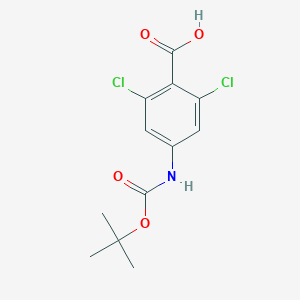

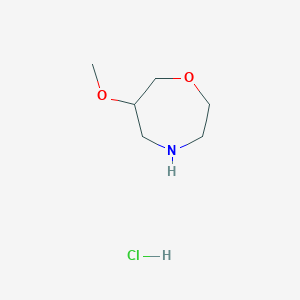
![1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13510588.png)

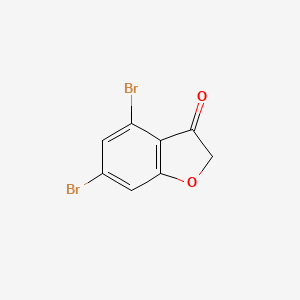
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B13510602.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)
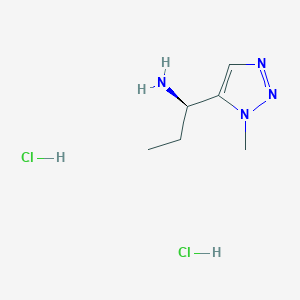

![2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B13510637.png)
